molecular formula C11H11NO3S B2979914 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1267533-95-8

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2979914
CAS RN: 1267533-95-8
M. Wt: 237.27
InChI Key: YUWMHYVNVNTYGL-UHFFFAOYSA-N
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Description

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can be identified through 1H NMR, 13C NMR and HRMS spectra .


Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiophene, it is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of furan and thiophene derivatives often involves the coupling of amines with carbonyl compounds and subsequent reactions to introduce various functional groups. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions to obtain thioamide derivatives, which were further modified to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole after oxidation and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). This pathway highlights the chemical reactivity and potential for functionalization inherent in furan-2-carboxamide derivatives.

Biological Activity

The biological activity of furan and thiophene derivatives, including antibacterial and antifungal properties, has been a subject of research. Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their metal complexes, examining their antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans, with some compounds showing activity comparable to commercial antibiotics (Altundas et al., 2010).

Antimicrobial Applications

Further illustrating the antimicrobial potential, Siddiqa et al. (2022) investigated the in vitro anti-bacterial activities of synthesized N-(4-bromophenyl)furan-2-carboxamide analogues against clinically isolated drug-resistant bacteria. Their findings underscored the significant efficacy of these compounds, especially against NDM-positive bacteria A. baumannii, showcasing the compound's potential in combating antibiotic-resistant infections (Siddiqa et al., 2022).

Material Science Applications

In the realm of materials science, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters has been explored by Jiang et al. (2014). This research demonstrates the utility of furan derivatives in synthesizing biobased materials with potential applications in sustainable plastics and composites (Jiang et al., 2014).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the specific biological target. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-8(10-4-2-6-16-10)7-12-11(14)9-3-1-5-15-9/h1-6,8,13H,7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWMHYVNVNTYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

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